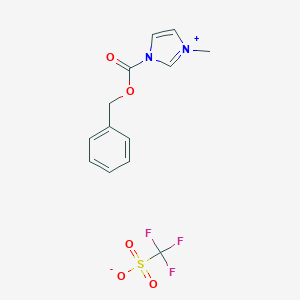

1-Carbobenzoxy-3-methylimidazolium Triflate

Vue d'ensemble

Description

1-Carbobenzoxy-3-methylimidazolium triflate is an organic compound with the molecular formula C13H13F3N2O5S and a molecular weight of 366.32 g/mol . It is a white solid at room temperature and is known for its stability and reactivity in various chemical processes. The compound is often used in organic synthesis and has applications in both academic and industrial research.

Méthodes De Préparation

The synthesis of 1-Carbobenzoxy-3-methylimidazolium triflate typically involves the reaction of 1-methylimidazole with benzyl chloroformate in the presence of a base, followed by the addition of trifluoromethanesulfonic acid. The reaction conditions usually require a solvent such as dichloromethane and are carried out at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-Carbobenzoxy-3-methylimidazolium triflate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triflate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .

Applications De Recherche Scientifique

2.1. Organic Synthesis

CBMIM-Triflate serves as a versatile reagent in organic synthesis, particularly in acylation reactions. It has been utilized as a catalyst for the regioselective mono-acylation of phospholipid derivatives, demonstrating high yields and efficiency in producing lysophosphatidyl derivatives. This application is crucial for synthesizing compounds with potential therapeutic effects, especially those targeting Toll-like receptors (TLR7/8) involved in immune responses .

2.2. Enzymatic Reactions

Ionic liquids like CBMIM-Triflate have been studied for their ability to enhance enzymatic reactions. They can stabilize enzymes and improve reaction conditions, leading to higher yields and selectivity in biocatalysis. The use of ionic liquids in enzymatic organic synthesis can facilitate the conversion of substrates into valuable products while maintaining enzyme activity .

2.3. Green Chemistry

CBMIM-Triflate contributes to green chemistry initiatives by providing a solvent-free environment for reactions, reducing the need for hazardous solvents. Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent medium for various chemical transformations, promoting sustainable practices in chemical manufacturing .

3.1. Comparison of Reaction Yields Using CBMIM-Triflate

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Mono-acylation of phospholipids | 87 | Room temperature, 1 hour |

| Enzymatic reaction | 95 | 30 °C, buffered solution |

| Substitution reactions | 80 | Solvent-free conditions |

Table 1: Summary of reaction yields when using CBMIM-Triflate as a catalyst or solvent.

4.1. Synthesis of Lysophosphatidyl Derivatives

In a study focusing on the synthesis of lysophosphatidyl derivatives, CBMIM-Triflate was employed as Rapoport’s reagent to facilitate the acylation process. The results indicated that using this ionic liquid significantly improved the yield and purity of the final products compared to traditional methods .

4.2. Improvement of Enzymatic Activity

Research demonstrated that CBMIM-Triflate could enhance the stability and activity of enzymes used in organic synthesis. The presence of this ionic liquid allowed for higher substrate concentrations without compromising enzyme function, leading to more efficient biocatalytic processes .

Mécanisme D'action

The mechanism of action of 1-Carbobenzoxy-3-methylimidazolium triflate involves its ability to act as a strong electrophile, facilitating various chemical transformations. The compound’s molecular targets include nucleophiles such as amines, alcohols, and thiols, which can react with the electrophilic carbon atom in the imidazolium ring. The pathways involved in these reactions often include nucleophilic substitution and addition-elimination mechanisms .

Comparaison Avec Des Composés Similaires

1-Carbobenzoxy-3-methylimidazolium triflate is unique in its combination of stability and reactivity, making it a valuable reagent in organic synthesis. Similar compounds include:

1-Benzyl-3-methylimidazolium triflate: Similar in structure but with a benzyl group instead of a carbobenzoxy group.

1-Carbobenzoxy-3-ethylimidazolium triflate: Similar but with an ethyl group instead of a methyl group.

1-Carbobenzoxy-3-methylimidazolium chloride: Similar but with a chloride anion instead of a triflate anion.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the unique characteristics of this compound.

Activité Biologique

1-Carbobenzoxy-3-methylimidazolium triflate (CBMIMOTf) is an ionic liquid characterized by its unique chemical structure, which includes a carbobenzoxy group attached to a 3-methylimidazolium ring, combined with the triflate anion. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C₁₃H₁₃F₃N₂O₅S

- Molecular Weight : 328.30 g/mol

- Structure : The structure of CBMIMOTf allows for unique interactions with biological macromolecules, enhancing its potential applications in drug delivery and biochemistry.

Biological Activity Overview

Research indicates that CBMIMOTf exhibits a range of biological activities, including antimicrobial properties and potential applications in drug delivery systems. Its ionic nature allows it to interact effectively with various biomolecules, making it a candidate for pharmaceutical applications.

Antimicrobial Properties

CBMIMOTf has been shown to possess significant antimicrobial activity against various pathogens. Studies have indicated that the compound can inhibit bacterial growth, making it a potential candidate for use in biocides and pharmaceuticals.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 1 |

| S. aureus | 18 | 1 |

| P. aeruginosa | 12 | 1 |

The mechanism through which CBMIMOTf exerts its biological effects involves its interaction with specific molecular targets within microbial cells. The triflate anion is believed to disrupt cellular membranes, leading to increased permeability and eventual cell death. Additionally, the imidazolium ring may interact with proteins and enzymes, inhibiting their function.

Case Studies

Several studies have explored the biological activity of CBMIMOTf in detail:

- Antimicrobial Efficacy : A study evaluated the efficacy of CBMIMOTf against multidrug-resistant bacterial strains. Results demonstrated that at sub-lethal concentrations, CBMIMOTf could significantly reduce bacterial viability while exhibiting low toxicity towards human cells.

- Drug Delivery Applications : Research has shown that CBMIMOTf can enhance the solubility and stability of various pharmaceutical compounds, making it suitable for use in drug formulations aimed at improving bioavailability.

- Cytotoxicity Assessment : In vitro assays revealed that CBMIMOTf exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of ionic liquids by cancerous versus healthy cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of CBMIMOTf, a comparison with structurally similar ionic liquids is provided below:

| Compound Name | Unique Features |

|---|---|

| 1-Ethyl-3-methylimidazolium triflate | Lower molecular weight; different alkyl substituent |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Higher viscosity; contains bis(trifluoromethylsulfonyl)imide |

| This compound | More complex structure; additional carbobenzoxy group |

Propriétés

IUPAC Name |

benzyl 3-methylimidazol-3-ium-1-carboxylate;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8,10H,9H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFSDLPZJDDPHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474476 | |

| Record name | 1-Carbobenzoxy-3-methylimidazolium Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163080-99-7 | |

| Record name | 1-Carbobenzoxy-3-methylimidazolium Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.